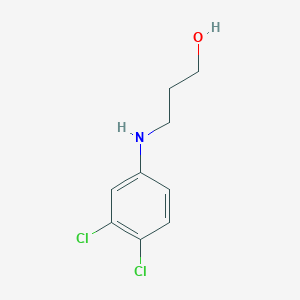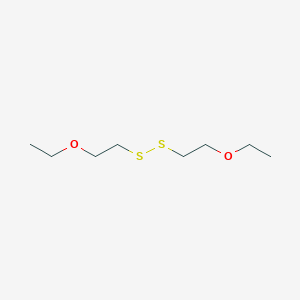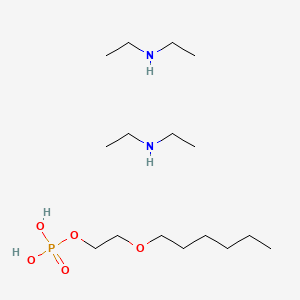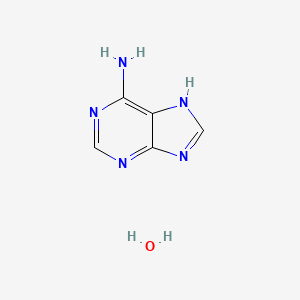![molecular formula C12H10ClN3 B14483680 Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1) CAS No. 64126-80-3](/img/structure/B14483680.png)
Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) is a heterocyclic aromatic compound that features a fused benzene and cinnoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, a palladium-catalyzed dual C–H activation can be employed to construct the fused ring system . This method involves using a pyrazolone moiety as an internal directing group for C–H activation, providing a flexible strategy to access the polycyclic skeleton.
Industrial Production Methods
Industrial production of Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic ring system allows it to engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[c]pyrazolo[1,2-a]cinnolin-1-ones: These compounds share a similar fused ring system and are synthesized using similar palladium-catalyzed C–H activation methods.
Benzimidazoles: Another class of heterocyclic compounds with a fused benzene and imidazole ring system, known for their pharmacological properties.
Uniqueness
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
64126-80-3 |
|---|---|
Molekularformel |
C12H10ClN3 |
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
benzo[c]cinnolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H9N3.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12;/h1-7H,13H2;1H |
InChI-Schlüssel |
SAYQTNYJMOLVLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)N=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)

![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)





![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)

![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)

